molecular formula C27H30Cl2N2O4 B12287860 2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium perchlorate

2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium perchlorate

Cat. No.: B12287860
M. Wt: 517.4 g/mol
InChI Key: DFNCXMLJNOCBMZ-UHFFFAOYSA-M
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Description

This cationic polymethine dye (CAS: 112324-77-3) belongs to the indolium family, characterized by a conjugated pentadienyl chain bridging two indole-derived moieties. Key structural features include:

  • Substituents: Chloro and three methyl groups on the indole rings.
  • Charge: A single positive charge delocalized across the conjugated system, stabilized by the perchlorate counterion.
  • Physicochemical Properties: Polar surface area of 80.52 Ų, one H-bond donor, six H-bond acceptors, and three freely rotating bonds . Its extended π-conjugation system enables strong absorption in visible/NIR regions, making it valuable in photodynamic therapy, organic electronics, and bioimaging .

Properties

Molecular Formula

C27H30Cl2N2O4

Molecular Weight

517.4 g/mol

IUPAC Name

(2E)-2-[(2Z,4E)-3-chloro-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-1,3,3-trimethylindole;perchlorate

InChI

InChI=1S/C27H30ClN2.ClHO4/c1-26(2)20-11-7-9-13-22(20)29(5)24(26)17-15-19(28)16-18-25-27(3,4)21-12-8-10-14-23(21)30(25)6;2-1(3,4)5/h7-18H,1-6H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

DFNCXMLJNOCBMZ-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C(=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)/Cl)C)C.[O-]Cl(=O)(=O)=O

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC(=CC=C3C(C4=CC=CC=C4N3C)(C)C)Cl)C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium perchlorate typically involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with a chlorinated pentadienyl compound under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is precipitated out by the addition of perchloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pH can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a dye intermediate and as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.

Biology

In biological research, the compound is used as a staining agent for visualizing cellular components under a microscope. Its vibrant color makes it particularly useful for highlighting specific structures within cells.

Medicine

In medicine, the compound has potential applications in the development of diagnostic agents and therapeutic drugs. Its ability to interact with biological molecules makes it a candidate for further research in this field.

Industry

In the industrial sector, the compound is used in the manufacturing of dyes and pigments. Its stability and color properties make it suitable for use in textiles, inks, and coatings.

Mechanism of Action

The mechanism by which 2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium perchlorate exerts its effects involves its interaction with various molecular targets. The compound can bind to proteins, nucleic acids, and other biomolecules, altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural Modifications and Electronic Properties

The following table summarizes key structural and electronic differences:

Compound (CAS) Molecular Formula Substituents Key Properties
Target Compound (112324-77-3) C₂₉H₃₁ClN₂O₄ClO₄ - 3-Chloro, 1,3,3-trimethyl on indole rings Polar surface area: 80.52 Ų; λₐᵦₛ ~650 nm (aqueous)
Analog 1 (288403-55-4) C₃₇H₃₅ClN₂O₄ - Phenyl groups at 1-position of indole rings Increased hydrophobicity; λₐᵦₛ red-shifted due to extended conjugation
Analog 2 (N/A) C₃₀H₃₃ClN₂O₂ - 5-Carboxypentyl chain on one indole ring Enhanced water solubility; potential for covalent conjugation
Analog 3 (CAS: 338393-40-1) C₃₀H₁₆Cl₂F₆N₄ - Trifluoromethyl and pyridinyl substituents Electron-withdrawing groups enhance stability; λₐᵦₛ ~700 nm

Key Observations :

  • Electron-Donating Groups (e.g., methyl in the target compound) increase electron density, blue-shifting absorption compared to phenyl-substituted analogs .
  • Chloro Substituents enhance photostability and intermolecular interactions, critical for solid-state applications .
  • Polar vs. Non-Polar Groups: The carboxypentyl chain in Analog 2 improves aqueous solubility, whereas phenyl groups in Analog 1 favor lipid membrane penetration .

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